molecular formula C9H13NO2 B1368164 (1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol CAS No. 21480-43-3

(1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol

Cat. No.: B1368164
CAS No.: 21480-43-3
M. Wt: 167.2 g/mol
InChI Key: WXFIGDLSSYIKKV-MUWHJKNJSA-N
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Description

(1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol is an organic compound with the molecular formula C9H13NO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Amination: The phenol derivative undergoes amination to introduce the amino group.

    Hydroxylation: The next step involves hydroxylation to introduce the hydroxyl group at the desired position.

    Chiral Resolution: The final step is the chiral resolution to obtain the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Various hydroxy derivatives.

    Substitution Products: Halogenated and alkylated phenol derivatives.

Scientific Research Applications

(1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1R)-1-Hydroxy-2-(methylamino)ethyl]phenol
  • 2-[(1R)-1-Aminoethyl]phenol
  • (1R)-1-(5-quinolyl)ethylamine

Uniqueness

(1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFIGDLSSYIKKV-MUWHJKNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21480-43-3
Record name (-)-threo-Metaraminol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021480433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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